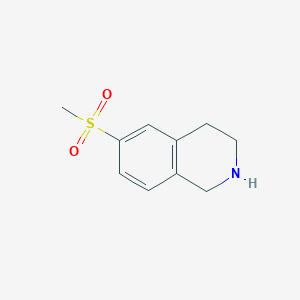
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the methoxy and phenylmethoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of probes or markers for biological studies.
Medicine: Research into its potential therapeutic effects or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(2-propenyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has unique structural features that may confer distinct chemical and biological properties. Its specific substitution pattern and ester functionality can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H22O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ethyl 5,8-dimethoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O5/c1-4-26-22(23)16-12-17-18(24-2)10-11-19(25-3)21(17)20(13-16)27-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI-Schlüssel |
XCASSKXAVDMPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)





![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)






